1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one is an organic compound with the molecular formula C12H16O3 It is a derivative of benzodioxane, a bicyclic structure containing a benzene ring fused with a dioxane ring
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)pentan-1-one |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-11(14)10-5-6-12-13(9-10)16-8-7-15-12/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
RZQOAKAMCIPWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then functionalized to introduce the pentan-1-one moiety.
Reaction Conditions: Common reagents used in the synthesis include sodium carbonate (Na2CO3), dimethylformamide (DMF), and lithium hydride (LiH).
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxane ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate pathways related to bacterial growth inhibition and neurological activity, although the exact mechanisms are still under investigation.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one can be compared with other similar compounds, such as:
6-Acetyl-1,4-benzodioxane: This compound shares a similar benzodioxane structure but differs in the functional group attached to the benzene ring.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: Another closely related compound with an ethanone group instead of a pentan-1-one group.
Unique Features:
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pentan-1-one is a compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.
- Molecular Formula : C13H16O3
- Molecular Weight : 220 Da
- LogP : 2.63
- Polar Surface Area : 36 Å
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 0
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzodioxane structures can inhibit the growth of various bacterial strains.
| Compound | Concentration (μg/mm²) | Activity Against |
|---|---|---|
| This compound | 0.88 | P. aeruginosa |
| This compound | 0.44 | B. cereus |
| This compound | 0.22 | S. aureus |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further exploration in therapeutic applications.
Enzyme Inhibition
Recent investigations have highlighted the enzyme inhibitory potential of compounds related to benzodioxane structures. One study focused on sulfonamides containing benzodioxane motifs found them to be effective inhibitors of α-glucosidase and acetylcholinesterase:
| Compound | Enzyme Target | Inhibition Type |
|---|---|---|
| Sulfonamide with benzodioxane | α-glucosidase | Competitive |
| Sulfonamide with benzodioxane | Acetylcholinesterase | Noncompetitive |
These findings suggest that similar compounds could be explored for their potential as therapeutic agents in metabolic disorders and neurodegenerative diseases .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of related compounds:
- Antimicrobial Screening : A study evaluated various derivatives for their activity against common pathogens and found significant results for compounds containing the benzodioxane moiety.
- Anticancer Efficacy : Research on related compounds has shown promising results in inhibiting tumor growth in animal models, suggesting a need for further investigation into the specific effects of this compound.
- In Silico Studies : Computational models have predicted the binding affinity of this compound to various biological targets, indicating potential pathways for further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
